5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol
Overview
Description
5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol is an organic compound that features a bromine atom, a chlorophenyl group, and a pyrazolyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate β-diketone under acidic conditions.
Bromination: The pyrazole derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide in an organic solvent such as dichloromethane.
Coupling with phenol: The brominated pyrazole is coupled with phenol in the presence of a base like potassium carbonate and a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins in inflammatory or cancer-related pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Lacks the chlorophenyl group, which may affect its biological activity.
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)phenol: Lacks the bromine atom, which can influence its reactivity and applications.
Properties
IUPAC Name |
5-bromo-2-[2-(4-chlorophenyl)pyrazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-10-1-6-13(15(20)9-10)14-7-8-18-19(14)12-4-2-11(17)3-5-12/h1-9,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUQJGBVWNPWSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=C(C=C3)Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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